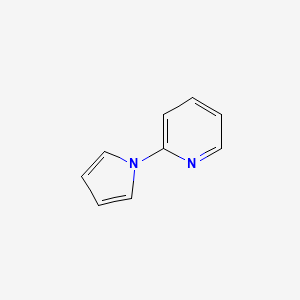

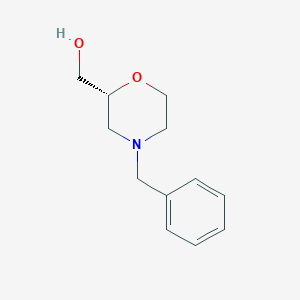

(1,3-Benzodioxol-5-ylmethyl)(2-nitrobenzyl)amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds often involves multi-step chemical processes. For instance, the synthesis of substituted 3-(benzylthio)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-4-amines as potential pro-apoptotic Bcl-2-inhibitory anticancer agents demonstrates complex synthetic routes involving cyclization reactions, S-benzylation, and the exploration of various substituents to achieve desired properties (Hamdy et al., 2013). Similarly, the synthesis of non-symmetrical 3,5-diamidobenzyl amines, ethers, and sulfides from 3,5-dinitrobenzoic acid highlights methods for functionalizing the benzylic position, showcasing the versatility of synthetic approaches (Barker et al., 2008).

Molecular Structure Analysis

The molecular structure of such compounds is characterized by detailed spectroscopic and crystallographic studies. For example, the structural analysis of [(1,3-benzoxazol-2-yl)-(5-chloro-1,3-benzoxazol-2-yl)]amine compounds via ab initio calculations and X-ray diffraction analyses reveals insights into stable conformers and tautomers, as well as hydrogen bonding and coordination compounds (Téllez et al., 2013).

Chemical Reactions and Properties

The chemical reactivity and properties of related compounds are often investigated through their potential applications. For instance, the photocatalytic cascade reaction between nitrobenzene and benzyl alcohol over nanostructured Bi2MoO6 and Pd NPs decorated Bi2MoO6 for the synthesis of secondary amine showcases the compounds' reactivity under light irradiation (Srivastava et al., 2021).

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystalline structure play a crucial role in determining the applicability of these compounds. While specific data on "(1,3-Benzodioxol-5-ylmethyl)(2-nitrobenzyl)amine" may not be available, analogous compounds' studies offer a foundation for understanding these aspects.

Chemical Properties Analysis

Chemical properties, including reactivity with other compounds, stability under various conditions, and potential for functional group modifications, are central to their application in areas like drug development and material science. The synthesis and characterization of asymmetric o- and m-nitrobenzoic acids with a 1,3-benzodioxole skeleton provide valuable information on the chemical behavior of structurally related compounds (Suzuki et al., 2004).

Applications De Recherche Scientifique

Photosensitive Protecting Groups in Synthetic Chemistry

A review by Amit, Zehavi, and Patchornik (1974) discusses the application of photosensitive protecting groups in synthetic chemistry, highlighting the potential of groups like 2-nitrobenzyl and others. Although in a developmental stage, their usage in synthetic chemistry shows promise for the future, indicating the significance of (1,3-Benzodioxol-5-ylmethyl)(2-nitrobenzyl)amine in this domain (Amit, Zehavi, & Patchornik, 1974).

Reductive Amination Employing Hydrogen

Irrgang and Kempe (2020) provide an in-depth review of reductive amination processes, highlighting the importance of primary, secondary, and tertiary alkyl amines in the production of fine and bulk chemicals, as well as in many pharmaceuticals and agrochemicals. This suggests potential applications of (1,3-Benzodioxol-5-ylmethyl)(2-nitrobenzyl)amine in the synthesis and development of various chemicals and pharmaceuticals (Irrgang & Kempe, 2020).

Propriétés

IUPAC Name |

1-(1,3-benzodioxol-5-yl)-N-[(2-nitrophenyl)methyl]methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O4/c18-17(19)13-4-2-1-3-12(13)9-16-8-11-5-6-14-15(7-11)21-10-20-14/h1-7,16H,8-10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJLXYZNLLHQCTQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)CNCC3=CC=CC=C3[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50354767 |

Source

|

| Record name | 1-(2H-1,3-Benzodioxol-5-yl)-N-[(2-nitrophenyl)methyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50354767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1,3-Benzodioxol-5-ylmethyl)(2-nitrobenzyl)amine | |

CAS RN |

416888-55-6 |

Source

|

| Record name | 1-(2H-1,3-Benzodioxol-5-yl)-N-[(2-nitrophenyl)methyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50354767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-ethyl-5-[(3-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1270311.png)

![5-Methylbicyclo[3.3.1]nonane-1-carboxylic acid](/img/structure/B1270315.png)

![Benzo[b]thiophene-2-carboxaldehyde](/img/structure/B1270333.png)

![4-Ethyl-5-thiophen-2-yl-4H-[1,2,4]triazole-3-thiol](/img/structure/B1270337.png)